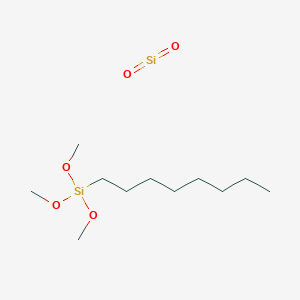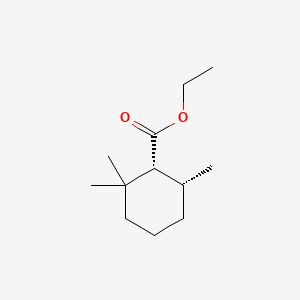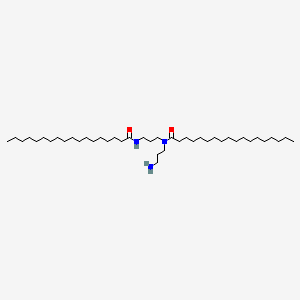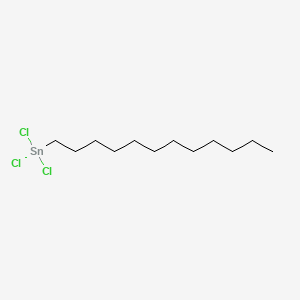
Trichlorododecylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichlorododecylstannane: is an organotin compound with the molecular formula C12H25Cl3Sn It is a derivative of stannane, where three chlorine atoms and one dodecyl group are attached to the tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trichlorododecylstannane can be synthesized through the reaction of dodecylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C12H25MgBr+SnCl4→C12H25SnCl3+MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as distillation or recrystallization to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Trichlorododecylstannane can undergo oxidation reactions, where the tin atom is oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines can replace the chlorine atoms.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different substituents.
Aplicaciones Científicas De Investigación
Chemistry: Trichlorododecylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds.
Biology: In biological research, this compound is studied for its potential as an antifouling agent. Organotin compounds are known to have biocidal properties, making them useful in preventing the growth of marine organisms on submerged surfaces.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound. Organotin compounds have shown promise in the treatment of certain diseases due to their biological activity.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its unique properties make it valuable in enhancing the performance and durability of materials.
Mecanismo De Acción
The mechanism of action of trichlorododecylstannane involves its interaction with biological molecules. The tin atom can form bonds with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity and cellular processes, contributing to its biocidal properties.
Comparación Con Compuestos Similares
- Trichlorooctylstannane (C8H17Cl3Sn)
- Trichlorodecylstannane (C10H21Cl3Sn)
- Trichlorotetradecylstannane (C14H29Cl3Sn)
Comparison: Trichlorododecylstannane is unique due to its specific chain length, which influences its physical and chemical properties. Compared to shorter-chain compounds like trichlorooctylstannane, this compound has higher hydrophobicity and different reactivity. Longer-chain compounds like trichlorotetradecylstannane may have similar properties but differ in their solubility and interaction with biological systems.
Propiedades
Número CAS |
51375-45-2 |
|---|---|
Fórmula molecular |
C12H25Cl3Sn |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
trichloro(dodecyl)stannane |
InChI |
InChI=1S/C12H25.3ClH.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;;;;/h1,3-12H2,2H3;3*1H;/q;;;;+3/p-3 |
Clave InChI |
QONBXEOLXRAITN-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCC[Sn](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



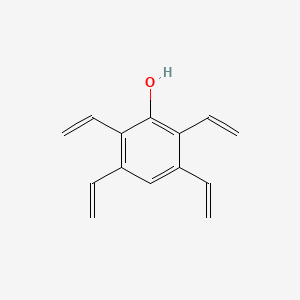
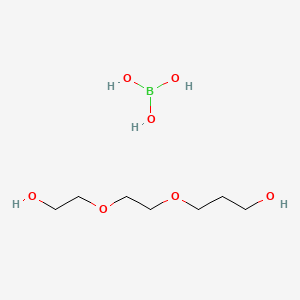

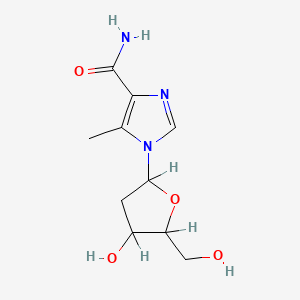
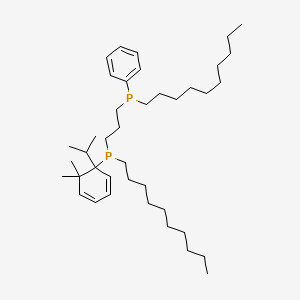
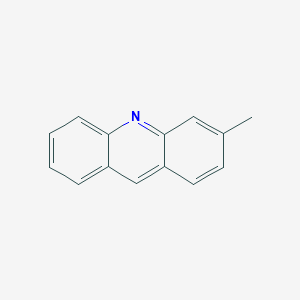
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
